molecular formula C8H10FN3S B12855061 4-(3-Fluoro-2-methylphenyl)thiosemicarbazide

4-(3-Fluoro-2-methylphenyl)thiosemicarbazide

Cat. No.: B12855061
M. Wt: 199.25 g/mol
InChI Key: YKUVLRJPVZJFIA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-2-methylphenyl)thiosemicarbazide typically involves the reaction of 3-fluoro-2-methylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction is carried out in an ethanol medium, and the mixture is heated under reflux conditions for a specific period .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-2-methylphenyl)thiosemicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its antimicrobial and antiparasitic properties.

    Medicine: Investigated for its anticancer activity, particularly against certain cancer cell lines.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-2-methylphenyl)thiosemicarbazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells. This inhibition leads to a decrease in cancer cell proliferation and induces apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide
  • 4-(3-Chlorophenyl)-5-(3-trifluoromethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

4-(3-Fluoro-2-methylphenyl)thiosemicarbazide is unique due to the presence of the fluoro and methyl groups on the phenyl ring, which can influence its biological activity and chemical reactivity. These substituents can enhance its lipophilicity and ability to interact with biological targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C8H10FN3S

Molecular Weight

199.25 g/mol

IUPAC Name

1-amino-3-(3-fluoro-2-methylphenyl)thiourea

InChI

InChI=1S/C8H10FN3S/c1-5-6(9)3-2-4-7(5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)

InChI Key

YKUVLRJPVZJFIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NC(=S)NN

Origin of Product

United States

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